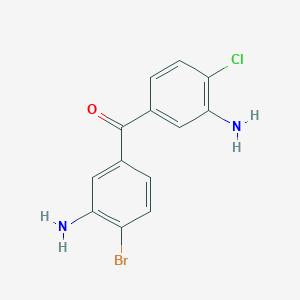
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone, also known as BRACM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BRACM is a chalcone derivative that has been synthesized through various methods and has shown promising results in scientific research.
科学研究应用
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In the field of materials science, this compound has been studied for its potential as a dye for organic light-emitting diodes (OLEDs). This compound has been found to exhibit high thermal stability and good solubility, making it a promising candidate for use in OLEDs.
作用机制
The mechanism of action of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to induce apoptosis in cancer cells by activating the extrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo. In a study conducted on mice, this compound was found to have no significant toxic effects on the liver, kidney, or spleen. However, further studies are needed to determine the long-term toxicity of this compound.
实验室实验的优点和局限性
One of the advantages of using (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone in lab experiments is its low toxicity. This makes it a safer alternative to other chemical compounds that may exhibit higher toxicity. Another advantage of using this compound is its potential as a dye for OLEDs. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of (3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone. In the field of medicinal chemistry, further studies are needed to determine the efficacy of this compound as an anticancer agent in vivo. In the field of materials science, further studies are needed to optimize the synthesis of this compound for use as a dye in OLEDs. Additionally, further studies are needed to determine the long-term toxicity of this compound and its potential effects on the environment.
合成方法
(3-amino-4-bromophenyl)(3-amino-4-chlorophenyl)methanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of two carbonyl compounds in the presence of a base catalyst to form an α,β-unsaturated carbonyl compound. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with an enolate ion to form a β-hydroxy carbonyl compound. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with an activated methylene compound to form an α,β-unsaturated carbonyl compound. The synthesis of this compound can be achieved through the Claisen-Schmidt condensation reaction between 3-amino-4-bromobenzaldehyde and 3-amino-4-chlorobenzaldehyde in the presence of a base catalyst.
属性
IUPAC Name |
(3-amino-4-bromophenyl)-(3-amino-4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOMGLXYWKDNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Br)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
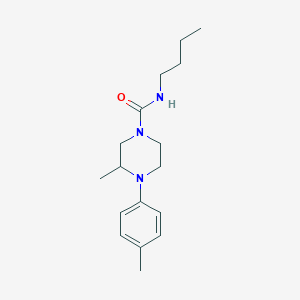
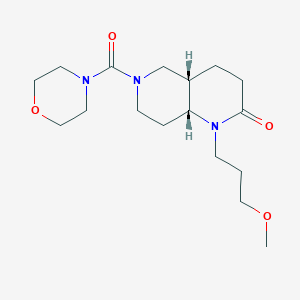
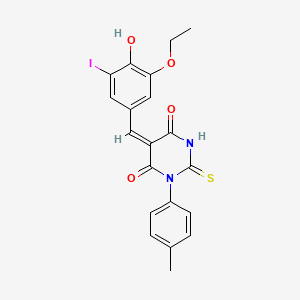

![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-yl)morpholine](/img/structure/B5366681.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
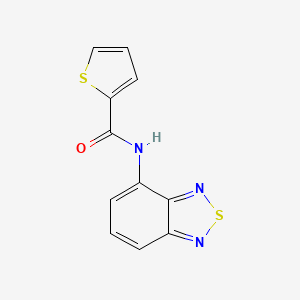
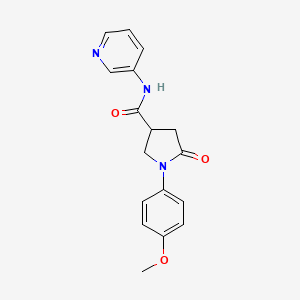

![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)